molecular formula C14H8Br4N2O3 B6018294 3,5-dibromo-N'-(3,5-dibromo-4-hydroxybenzylidene)-2-hydroxybenzohydrazide

3,5-dibromo-N'-(3,5-dibromo-4-hydroxybenzylidene)-2-hydroxybenzohydrazide

Cat. No. B6018294
M. Wt: 571.8 g/mol
InChI Key: PJERWSRPNVWYJA-PTXOJBNSSA-N
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Description

3,5-dibromo-N'-(3,5-dibromo-4-hydroxybenzylidene)-2-hydroxybenzohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DBHBH and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DBHBH involves the selective binding of the compound to specific proteins and enzymes. DBHBH has been shown to bind to the active site of enzymes such as tyrosinase and xanthine oxidase, inhibiting their activity. This leads to a decrease in the production of melanin and uric acid, respectively. DBHBH has also been shown to inhibit the activity of certain cancer-related enzymes, leading to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
DBHBH has a wide range of biochemical and physiological effects due to its ability to selectively bind to certain proteins and enzymes. Studies have shown that DBHBH can inhibit the activity of enzymes involved in melanin production, making it a potential candidate for the treatment of hyperpigmentation. DBHBH has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBHBH in lab experiments is its ability to selectively bind to certain proteins and enzymes. This allows researchers to study the specific effects of DBHBH on these targets. However, one limitation of using DBHBH is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of DBHBH. One area of research that holds promise is the development of DBHBH-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the study of the mechanism of action of DBHBH and its interaction with specific proteins and enzymes. Additionally, further research is needed to optimize the synthesis method of DBHBH and improve its solubility in water for use in lab experiments.

Synthesis Methods

The synthesis of DBHBH involves the reaction between 3,5-dibromo-4-hydroxybenzaldehyde and 2-hydroxybenzohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and requires careful control of temperature and reaction time. The yield of DBHBH can be increased by using higher concentrations of reactants and optimizing the reaction conditions.

Scientific Research Applications

DBHBH has been used in a variety of scientific research applications due to its ability to selectively bind to certain proteins and enzymes. One of the most promising applications of DBHBH is in the field of cancer research. Studies have shown that DBHBH can inhibit the growth of cancer cells by targeting specific enzymes involved in cell growth and proliferation. DBHBH has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

3,5-dibromo-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br4N2O3/c15-7-3-8(12(21)11(18)4-7)14(23)20-19-5-6-1-9(16)13(22)10(17)2-6/h1-5,21-22H,(H,20,23)/b19-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJERWSRPNVWYJA-PTXOJBNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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